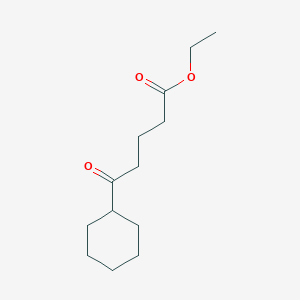

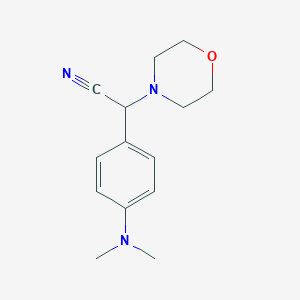

Morpholino(4-dimethylaminophenyl)acetonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

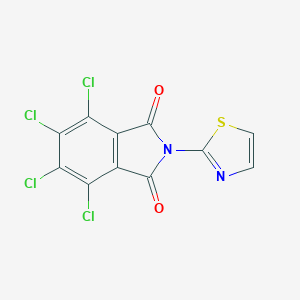

Morpholino(4-dimethylaminophenyl)acetonitrile derivatives are a class of compounds that have been synthesized and studied for their unique structural and photophysical properties. These compounds are characterized by the presence of a morpholine ring, which is a common feature in various pharmaceuticals and organic materials due to its versatility and biological relevance.

Synthesis Analysis

The synthesis of morpholino(4-dimethylaminophenyl)acetonitrile derivatives involves various organic reactions. For instance, the α-aminonitrile derivative, 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, was prepared using a silica sulfuric acid-catalyzed Strecker reaction, which is a versatile method for the synthesis of α-aminonitriles . Additionally, the synthesis of fluorescent alkaline earth complexes with morpholine derivatives was reported, indicating the potential for these compounds to form complexes with metal ions . Another derivative, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, was synthesized through a coupling reaction between morpholine and a diazonium ion . Furthermore, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was converted to various heterocyclic compounds through nucleophilic substitution reactions and cyclization .

Molecular Structure Analysis

X-ray diffraction data have provided insights into the molecular structure of these compounds. The crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile revealed that it crystallizes in a monoclinic system with specific unit-cell parameters . The X-ray structural analysis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided information on the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety .

Chemical Reactions Analysis

The morpholino derivatives participate in various chemical reactions, forming complexes with metal ions and undergoing nucleophilic substitution reactions. The fluorescent alkaline earth complexes formed by morpholine derivatives exhibit modulated photoinduced electron transfer (PET) and enhanced fluorescence upon complexation . The chloro-acetylamino derivative of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was used in nucleophilic substitution reactions to synthesize a variety of fused heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The absorption and emission spectra of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine in different solvents have been characterized, showing intense bands and emission at specific wavelengths . The complexation constants and quantum yields of the fluorescent alkaline earth complexes have been reported, demonstrating the influence of metal ion size on the characteristics of the complexes .

安全和危害

未来方向

Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . They can also modify the splicing of pre-mRNA or inhibit the maturation and activity of miRNA .

属性

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICMDAXIOQFNQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C#N)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(4-dimethylaminophenyl)acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)